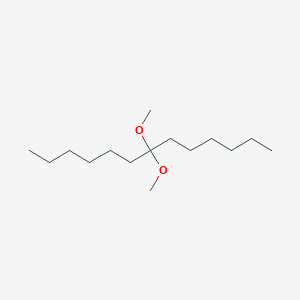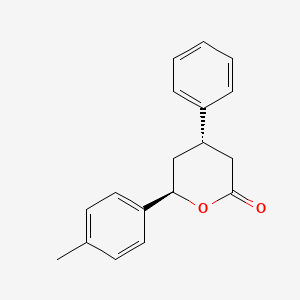
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one is a chiral compound with a unique oxanone structure. This compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the oxanone ring. The stereochemistry of the compound is defined by the (4S,6R) configuration, which plays a crucial role in its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the formation of the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is typically achieved through techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the oxanone group to an alcohol.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted oxanones, alcohols, and aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of new materials and catalysts due to its stable oxanone structure.
作用机制
The mechanism of action of (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes like inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one: Unique due to its specific stereochemistry and oxanone structure.
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-ol: Similar structure but with an alcohol group instead of an oxanone.
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-thione: Contains a thione group, offering different chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
189443-67-2 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one |
InChI |
InChI=1S/C18H18O2/c1-13-7-9-15(10-8-13)17-11-16(12-18(19)20-17)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3/t16-,17+/m0/s1 |
InChI 键 |
CCUSASWCLNHSPB-DLBZAZTESA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H](CC(=O)O2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(CC(=O)O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


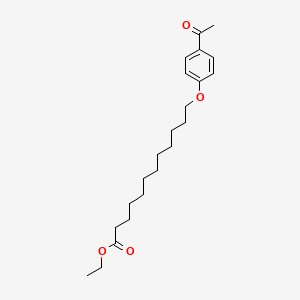
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
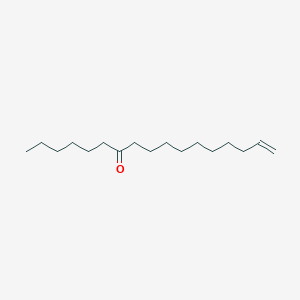
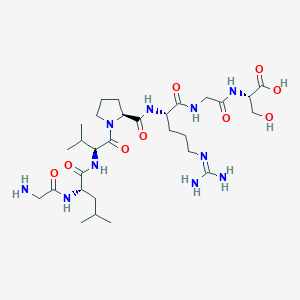
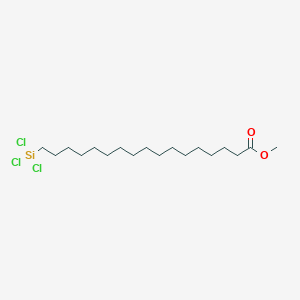
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
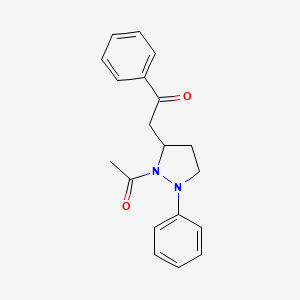

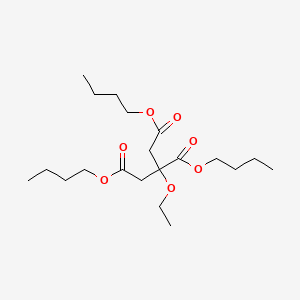
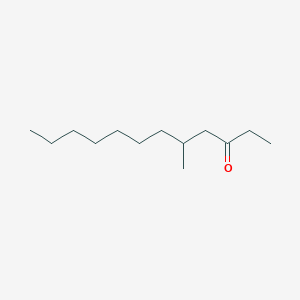
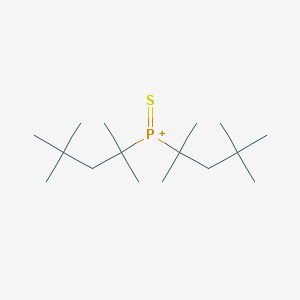
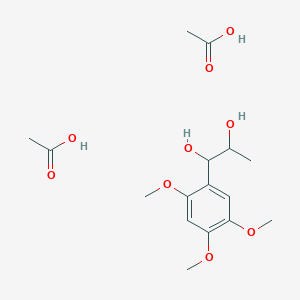
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
